molecular formula C55H109N3O26 B8103806 Azido-PEG24-Boc

Azido-PEG24-Boc

Número de catálogo: B8103806
Peso molecular: 1228.5 g/mol
Clave InChI: IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG24-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group and a tert-butyl carbamate (Boc) protecting group. The compound is known for its hydrophilic properties, which enhance solubility in aqueous media, making it a valuable tool in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azido-PEG24-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivativesThe final step involves the protection of the terminal amine group with a tert-butyl carbamate (Boc) group.

    Activation of PEG: The PEG chain is activated using a reagent such as tosyl chloride or mesyl chloride.

    Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.

    Protection with Boc Group: The terminal amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Advanced equipment and techniques are employed to achieve reproducible results.

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG24-Boc undergoes various chemical reactions, including:

    Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but involves strained alkynes like DBCO or BCN.

Major Products Formed

    Triazole Linkages: The primary products of these reactions are triazole linkages, which are stable and useful in various applications.

Aplicaciones Científicas De Investigación

Chemical Characteristics

  • Molecular Formula : C55H109N3O26
  • Molecular Weight : 1228.46 g/mol
  • Structure : Comprises a PEG chain with 24 ethylene oxide units and an azide functional group protected by a tert-butoxycarbonyl (Boc) group.

Scientific Research Applications

  • Drug Development
    • Azido-PEG24-Boc is pivotal in designing PROTACs that target "undruggable" proteins associated with various diseases, including cancer. By enabling selective protein degradation, these compounds can lead to innovative therapeutic strategies .
  • Bioconjugation
    • The azide functionality allows for versatile conjugation options with various biomolecules, enhancing targeted drug delivery systems. This capability is crucial for developing antibody-drug conjugates (ADCs) and other therapeutic modalities .
  • In Vitro Studies
    • Research has demonstrated that PROTACs incorporating this compound can effectively degrade target proteins in vitro, showcasing their potential utility in therapeutic contexts. For instance, studies have shown significant reductions in cell viability and proliferation rates when targeting specific proteins involved in cancer .

Efficacy in Cancer Treatment

A notable study published in 2023 demonstrated that a PROTAC utilizing this compound effectively degraded the BCR-ABL fusion protein in chronic myeloid leukemia cells. The results indicated a significant reduction in cell viability and proliferation rates compared to controls, highlighting the therapeutic potential of this compound .

Mechanistic Insights

Research indicates that this compound facilitates stable linkages with target proteins and E3 ligases, leading to efficient ubiquitination and subsequent proteasomal degradation. The binding affinity and kinetics of these interactions are critical for designing effective PROTACs .

Mecanismo De Acción

Azido-PEG24-Boc functions as a linker in PROTACs, which are designed to degrade specific target proteins. The azide group allows for bio-conjugation through click chemistry, while the PEG chain provides solubility and flexibility. The Boc group protects the terminal amine during synthesis and can be removed under acidic conditions to expose the reactive amine .

Comparación Con Compuestos Similares

Similar Compounds

    Azido-PEG24-Acid: Contains a terminal carboxylic acid group instead of a Boc-protected amine.

    Azido-PEG24-Alcohol: Features a terminal hydroxyl group instead of a Boc-protected amine.

Uniqueness

Azido-PEG24-Boc is unique due to its combination of an azide group and a Boc-protected amine, which provides versatility in bio-conjugation and synthetic applications. The PEG chain enhances solubility, making it suitable for various aqueous environments .

Actividad Biológica

Azido-PEG24-Boc is a specialized compound that serves as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras). This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, and its azide functional group, facilitating click chemistry reactions. This article explores the biological activity of this compound, its applications in drug development, and relevant research findings.

This compound operates primarily through the following mechanisms:

  • Click Chemistry : The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAc), enabling the selective conjugation of various biomolecules, which is crucial for the synthesis of effective PROTACs .
  • Targeted Protein Degradation : By linking two ligands that bind to a target protein and an E3 ubiquitin ligase, this compound facilitates the recruitment of the ubiquitin-proteasome system, leading to the degradation of specific proteins within cells .

2. Applications in Drug Development

This compound is particularly significant in the field of targeted therapies, including:

  • Antibody-Drug Conjugates (ADCs) : The PEG component improves solubility and stability, while the azide functionality allows for site-specific conjugation to antibodies or other therapeutic agents .
  • Cancer Treatment : PROTACs developed using this compound have shown promise in selectively degrading oncogenic proteins, thereby reducing tumor growth in preclinical models .

3.1. PROTAC Development

A study demonstrated that this compound was successfully utilized to create PROTACs targeting BRD4, a protein implicated in various cancers. The resulting PROTAC exhibited effective degradation of BRD4 in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

3.2. Pharmacokinetics and Toxicity

Research has indicated that PEGylated compounds like this compound exhibit improved pharmacokinetic profiles compared to non-PEGylated counterparts. For instance, studies showed extended circulation times and reduced renal clearance, enhancing therapeutic efficacy while minimizing toxicity .

4. Comparative Analysis of PEG Linkers

The following table summarizes key characteristics of various PEG linkers used in drug development, including this compound:

Linker Length (Units) Functional Group Application Biological Activity
This compound24AzidePROTAC synthesisSelective protein degradation
PEG88HydroxylADCsEnhanced solubility
PEG1212HydroxylADCsImproved stability

5. Conclusion

This compound represents a significant advancement in drug development, particularly for targeted therapies such as PROTACs and ADCs. Its unique properties facilitate selective protein degradation while enhancing solubility and stability, making it a valuable tool in modern biopharmaceutical research.

6. Future Directions

Ongoing research aims to optimize this compound for enhanced efficacy and reduced off-target effects. Investigations into its use in combination therapies are also underway to further exploit its potential in treating complex diseases like cancer.

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109N3O26/c1-55(2,3)84-54(59)4-6-60-8-10-62-12-14-64-16-18-66-20-22-68-24-26-70-28-30-72-32-34-74-36-38-76-40-42-78-44-46-80-48-50-82-52-53-83-51-49-81-47-45-79-43-41-77-39-37-75-35-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-61-7-5-57-58-56/h4-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109N3O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.